molecular formula C10H12FNO2 B15092431 3-(4-Fluoro-2-methoxyphenoxy)azetidine

3-(4-Fluoro-2-methoxyphenoxy)azetidine

Cat. No.: B15092431
M. Wt: 197.21 g/mol
InChI Key: HTPJTFJBCIYKDP-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methoxyphenoxy)azetidine is an organic compound characterized by the presence of an azetidine ring substituted with a 4-fluoro-2-methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-methoxyphenoxy)azetidine typically involves the reaction of 4-fluoro-2-methoxyphenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of azetidine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methoxyphenoxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-Fluoro-2-methoxyphenoxy)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methoxyphenoxy)azetidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoro-2-methoxyphenoxy)azetidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

3-(4-fluoro-2-methoxyphenoxy)azetidine

InChI

InChI=1S/C10H12FNO2/c1-13-10-4-7(11)2-3-9(10)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3

InChI Key

HTPJTFJBCIYKDP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)OC2CNC2

Origin of Product

United States

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